![molecular formula C12H14N4O3 B13363267 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide is a complex organic compound that features a pyridine ring fused with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones.
Coupling Reaction: The final step involves coupling the pyridine and pyrazole rings through an acetamide linkage. This is typically achieved using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions can yield halogenated derivatives.
科学的研究の応用
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in gene expression and protein activity.
類似化合物との比較
Similar Compounds
Milrinone: A phosphodiesterase inhibitor with a similar pyridine structure.
Imidazole Derivatives: Compounds with a similar pyrazole ring structure.
Uniqueness
What sets 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide apart is its unique combination of the pyridine and pyrazole rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-(1,6-dimethyl-4-oxopyridin-3-yl)oxy-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H14N4O3/c1-8-5-9(17)10(6-16(8)2)19-7-12(18)14-11-3-4-13-15-11/h3-6H,7H2,1-2H3,(H2,13,14,15,18) |
InChIキー |
VMEMWNZNYVKNPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1C)OCC(=O)NC2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
![6-(2-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363191.png)
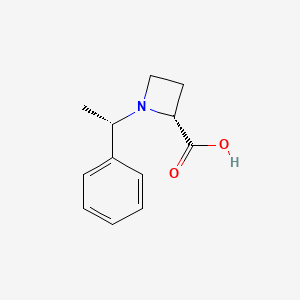
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
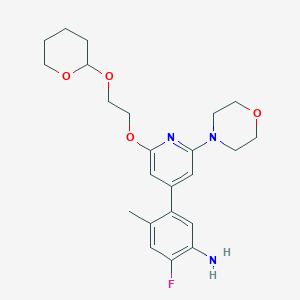
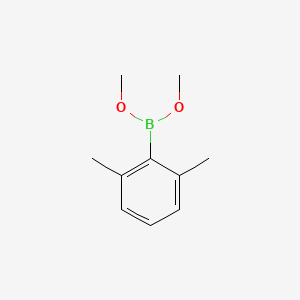
![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)
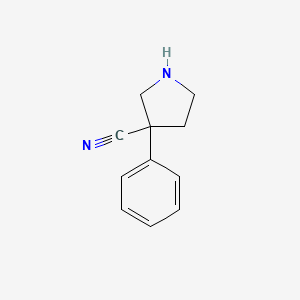
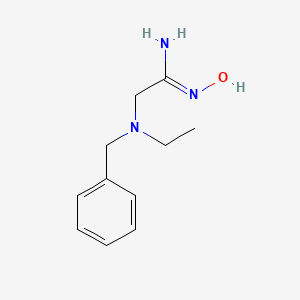

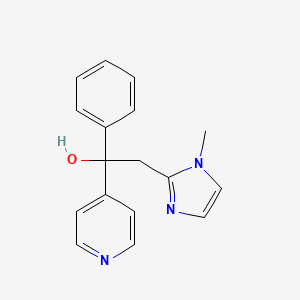
![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
![Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13363272.png)
